molecular formula C8H12F6NO5P B3039692 dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate CAS No. 126912-07-0

dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate

Cat. No.: B3039692
CAS No.: 126912-07-0
M. Wt: 347.15 g/mol
InChI Key: JOEKNMVNMCGLKS-UHFFFAOYSA-N
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Description

Dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a fluorinated organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate typically involves the reaction of ethyl carbamate with a trifluoromethyl ketone, followed by phosphorylation. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, making it a potent inhibitor of certain enzymes. The phosphonate ester moiety can mimic phosphate groups, allowing it to interfere with phosphorylation processes in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Lacks the trifluoromethyl groups, making it less potent in certain applications.

    Ethyl [1-(ethoxycarbonyl)amino]-2,2,2-trifluoroethylphosphonate: Similar structure but with different ester groups, affecting its reactivity and applications.

Uniqueness

Dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is unique due to the presence of multiple trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl N-(2-dimethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F6NO5P/c1-4-20-5(16)15-6(7(9,10)11,8(12,13)14)21(17,18-2)19-3/h4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEKNMVNMCGLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F6NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
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dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
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dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
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dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate

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